Malondialdehyde tetrabutylammonium

Catalog No.
S1794420
CAS No.
100683-54-3
M.F
C19H39NO2
M. Wt
313.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Malondialdehyde tetrabutylammonium

CAS Number

100683-54-3

Product Name

Malondialdehyde tetrabutylammonium

IUPAC Name

(E)-3-oxoprop-1-en-1-olate;tetrabutylazanium

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

InChI

InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/p-1/b;2-1+

InChI Key

GFXLQCGVBUWBHF-WLHGVMLRSA-M

SMILES

Array

Malondialdehyde tetrabutylammonium (CAS 100683-54-3) is a stable, crystalline salt that serves as a convenient and highly reactive source of the malondialdehyde enolate anion. This three-carbon building block is a key intermediate for forming carbon-carbon bonds, particularly in the synthesis of heterocyclic compounds, polymers, and polymethine dyes such as cyanines. The bulky tetrabutylammonium cation confers excellent solubility in a wide range of common organic solvents, a critical property that distinguishes it from other malondialdehyde sources and simplifies its use in anhydrous and non-polar reaction systems.

Substituting Malondialdehyde tetrabutylammonium with seemingly cheaper alternatives often introduces significant process limitations and hidden costs. Inorganic salts like sodium malondialdehyde are poorly soluble in organic solvents, forcing the use of incompatible protic solvents or inefficient multiphase systems that may require phase-transfer catalysts. In-situ generation from acetal precursors like 1,1,3,3-tetramethoxypropane (TMP) is a common alternative, but this method requires an acid-catalyzed hydrolysis step that introduces water and acid into the reaction. These contaminants are often incompatible with sensitive substrates and anhydrous conditions, leading to side reactions, lower yields, and more complex purifications. The use of a pre-formed, stable, and organic-soluble salt like the tetrabutylammonium form eliminates these process steps, ensuring reproducibility and compatibility with a broader range of synthetic routes.

Superior Solubility in Organic Solvents Enables Homogeneous Reactions

The tetrabutylammonium cation renders the malondialdehyde enolate highly soluble in common organic solvents such as dichloromethane, THF, and DMF. This is in stark contrast to inorganic salts like sodium malondialdehyde enolate, which are primarily water-soluble and effectively insoluble in such non-polar, aprotic media. This solubility allows for the creation of homogeneous reaction mixtures, eliminating the mass-transfer limitations and reproducibility issues associated with solid-liquid slurries or multiphase systems.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in dichloromethane, tetrahydrofuran, and dimethylformamide
Comparator Or BaselineMalondialdehyde sodium salt: Soluble in water, but poorly soluble or insoluble in common aprotic organic solvents
Quantified DifferenceQualitative shift from water-soluble to organic-soluble, enabling single-phase organic reactions.
ConditionsStandard laboratory temperature and pressure.

This property eliminates the need for phase-transfer catalysts or incompatible solvent mixtures, simplifying process design and improving reaction consistency.

Avoids Incompatible Reagents and Byproducts from In-Situ Generation

A common alternative to using a salt is the in-situ generation of malondialdehyde via acid hydrolysis of precursors like 1,1,3,3-tetramethoxypropane (TMP) or 1,1,3,3-tetraethoxypropane (TEP). This procedure necessarily introduces water and strong acid (e.g., HCl or H₂SO₄) into the reaction vessel, often requiring heating and incubation periods of up to 2 hours. Malondialdehyde tetrabutylammonium is a pre-formed, solid reagent that can be used directly under anhydrous conditions, avoiding these incompatible and potentially destructive reagents.

Evidence DimensionReaction Pre-processing and Contaminants
Target Compound DataDirect addition of solid reagent; anhydrous conditions maintained.
Comparator Or Baseline1,1,3,3-Tetraethoxypropane (TEP): Requires a 2-hour hydrolysis step in 1% sulfuric acid to generate MDA prior to use
Quantified DifferenceEliminates a 2-hour aqueous acid hydrolysis step and the introduction of water/acid byproducts.
ConditionsStandard protocol for generating MDA standard from TEP precursor for use in synthesis or assays

Procuring this compound directly enables its use with water- and acid-sensitive substrates, expanding synthetic possibilities and preventing side reactions or degradation.

Improved Handling and Thermal Processing Window Compared to Inorganic Salts

Malondialdehyde tetrabutylammonium is a crystalline solid with a melting point of 126–131 °C. In comparison, the common inorganic substitute, sodium malondialdehyde enolate, has a significantly higher melting point of 245 °C, often with decomposition. The lower melting point of the tetrabutylammonium salt facilitates easier handling and dissolution in organic media under milder thermal conditions, which is advantageous for syntheses where controlled, moderate temperatures are required. This property makes it more processable in organic synthesis workflows where high-melting inorganic salts would be difficult to solubilize or would require excessive heating.

Evidence DimensionMelting Point (°C)
Target Compound Data126–131 °C
Comparator Or BaselineMalondialdehyde sodium salt: 245 °C (with decomposition)
Quantified Difference~114–119 °C lower melting point
ConditionsStandard melting point determination.

The lower melting point and enhanced thermal lability improve processability and handling, enabling efficient use in syntheses that require mild heating without the risk of decomposition associated with high-melting inorganic salts.

Synthesis of Cyanine Dyes and Polymethines in Aprotic Solvents

The compound's high solubility in organic solvents makes it the reagent of choice for condensation reactions with heterocyclic salts (e.g., indolium, quinolinium) to form cyanine and other polymethine dyes. The ability to run these reactions under homogeneous, anhydrous conditions in solvents like ethanol or pyridine simplifies the process and can lead to cleaner reactions and higher yields compared to methods relying on insoluble salts or in-situ generation.

Knoevenagel Condensations with Acid- or Water-Sensitive Aldehydes

In Knoevenagel condensations, this salt serves as a direct, anhydrous source of the malonate equivalent. This is critically important when reacting with aldehydes or ketones that are sensitive to the acidic, aqueous conditions required for hydrolyzing acetal precursors. By avoiding water and acid, the reaction scope is expanded to include substrates that would otherwise degrade or undergo side reactions.

Preparation of 3-Alkoxy-2-propenal Intermediates

The malondialdehyde enolate is a precursor to 3-alkoxy-2-propenals, which are versatile synthetic intermediates. Using the tetrabutylammonium salt allows for alkylation reactions to be performed under controlled, anhydrous conditions, which is often crucial for achieving high selectivity and yield in the formation of these valuable building blocks.

Hydrogen Bond Acceptor Count

2

Exact Mass

313.298079487 Da

Monoisotopic Mass

313.298079487 Da

Heavy Atom Count

22

Dates

Last modified: 04-14-2024

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